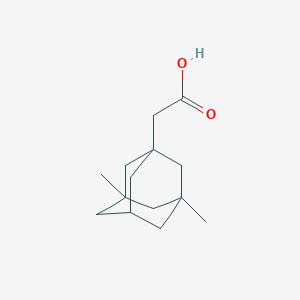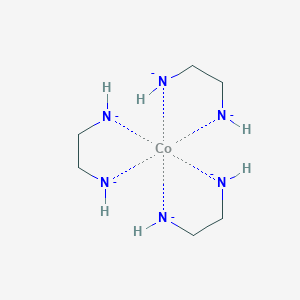
2-(3,5-Dimethyladamantan-1-yl)acetic acid
Übersicht
Beschreibung
2-(3,5-Dimethyladamantan-1-yl)acetic acid is an organic compound with the molecular formula C14H22O2. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. This compound is characterized by the presence of two methyl groups at the 3 and 5 positions of the adamantane ring and an acetic acid moiety attached to the 1 position. It is commonly used as an organic reagent and pharmaceutical intermediate .
Wirkmechanismus
Target of Action
This compound is commonly used as an organic reagent and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets.
Mode of Action
As an organic reagent, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .
Biochemical Pathways
Given its use as a pharmaceutical intermediate, it may be involved in the synthesis of various drugs, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
Its solubility in water is reported to be low , which could impact its bioavailability and distribution in the body.
Result of Action
As an organic reagent and pharmaceutical intermediate, its effects would likely depend on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(3,5-Dimethyladamantan-1-yl)acetic acid . For instance, it should be stored in a cool, dry place in a tightly closed container, away from oxidizing agents . These conditions help maintain its stability and efficacy.
Vorbereitungsmethoden
The synthesis of 2-(3,5-Dimethyladamantan-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes methylation to introduce methyl groups at the 3 and 5 positions.
Functionalization: The methylated adamantane is then functionalized to introduce the acetic acid moiety at the 1 position. This can be achieved through a series of reactions, including halogenation followed by nucleophilic substitution with a carboxylate anion.
Reaction Conditions: The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to ensure high yield and purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
2-(3,5-Dimethyladamantan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyladamantan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
2-(3,5-Dimethyladamantan-1-yl)acetic acid can be compared with other adamantane derivatives, such as:
1-Adamantanecarboxylic acid: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
2-(1-Adamantyl)acetic acid: Similar structure but without the methyl groups, leading to variations in reactivity and stability.
3,5-Dimethyladamantane: Lacks the acetic acid moiety, making it less versatile in chemical reactions.
The presence of the methyl groups and the acetic acid moiety in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1-adamantyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-3-10-4-13(2,7-12)9-14(5-10,8-12)6-11(15)16/h10H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOXJVUIQUYDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398982 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14202-14-3 | |
| Record name | (3,5-Dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














